![molecular formula C16H25N3O3S B3442576 N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide](/img/structure/B3442576.png)
N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide
描述
N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins are key regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用机制
ABT-737 works by binding to the hydrophobic groove of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, including N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide, BCL-XL, and BCL-W. This binding disrupts the interaction between N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins and pro-apoptotic proteins, such as BAX and BAK, leading to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in a dose-dependent manner. In addition, ABT-737 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, some studies have suggested that ABT-737 may be less effective in certain cancer cell types, such as those with high levels of MCL-1, another member of the N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family.
实验室实验的优点和局限性
ABT-737 has several advantages as a tool for studying apoptosis and cancer biology. It is a potent and specific inhibitor of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, allowing researchers to dissect the role of these proteins in cancer cell survival and apoptosis. In addition, ABT-737 has been shown to enhance the efficacy of other cancer therapies, making it a valuable tool for combination therapy studies.
However, there are also some limitations to the use of ABT-737 in lab experiments. First, ABT-737 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Second, ABT-737 has been shown to be less effective in certain cancer cell types, which may limit its utility in some studies.
未来方向
There are several future directions for research on ABT-737 and related compounds. First, there is ongoing research to develop more potent and specific inhibitors of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, with the goal of improving the efficacy and selectivity of these compounds. Second, there is interest in developing combination therapies that target multiple pathways involved in cancer cell survival and apoptosis, with the goal of improving treatment efficacy and reducing drug resistance. Finally, there is interest in exploring the role of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins in other disease states, such as neurodegenerative diseases and autoimmune disorders.
科学研究应用
ABT-737 has been extensively studied in preclinical models of cancer, including both in vitro cell culture studies and in vivo animal models. These studies have demonstrated that ABT-737 is effective in inducing apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(20)19-11-9-18(10-12-19)13-16(2,3)17-23(21,22)15-7-5-4-6-8-15/h4-8,17H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRKELQSOGMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorophenyl)-5-phenyl-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3442498.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3442499.png)
![benzyl [(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetate](/img/structure/B3442503.png)
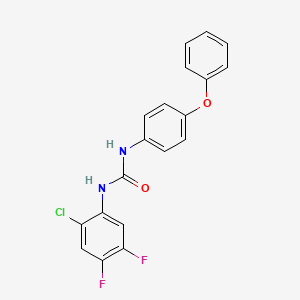
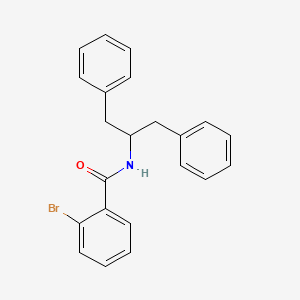
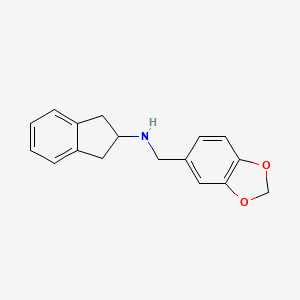

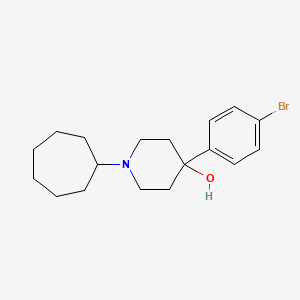
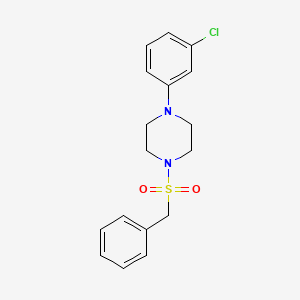
![N-(2-methoxybenzyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3442541.png)

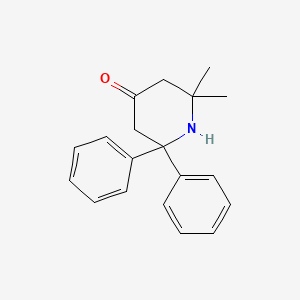
![2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3442561.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3442577.png)